molecular formula C16H20O2Si B1428321 {2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol CAS No. 1244855-82-0

{2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol

Cat. No.: B1428321
CAS No.: 1244855-82-0
M. Wt: 272.41 g/mol
InChI Key: NSLSMMYEIKOAGU-UHFFFAOYSA-N
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Description

{2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol is an organic compound with the molecular formula C16H20O2Si It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further bonded to a dimethylsilyl group and a phenylmethanol moiety

Preparation Methods

The synthesis of {2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol typically involves the reaction of 3-methoxyphenylmagnesium bromide with dimethylchlorosilane, followed by the addition of benzaldehyde. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

{2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or amines.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

{2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism by which {2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol exerts its effects involves its interaction with specific molecular targets and pathways. The methoxy and dimethylsilyl groups play a crucial role in its reactivity and binding affinity to various biomolecules. The compound can modulate cellular processes by affecting enzyme activity, signal transduction pathways, and gene expression .

Comparison with Similar Compounds

{2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol can be compared with other similar compounds, such as:

    {2-[(3-Hydroxyphenyl)dimethylsilyl]phenyl}methanol: This compound has a hydroxy group instead of a methoxy group, which affects its reactivity and biological activity.

    {2-[(3-Methylphenyl)dimethylsilyl]phenyl}methanol: The presence of a methyl group instead of a methoxy group results in different chemical and physical properties.

    {2-[(3-Ethoxyphenyl)dimethylsilyl]phenyl}methanol: The ethoxy group introduces additional steric and electronic effects, influencing the compound’s behavior in chemical reactions.

Properties

IUPAC Name

[2-[(3-methoxyphenyl)-dimethylsilyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O2Si/c1-18-14-8-6-9-15(11-14)19(2,3)16-10-5-4-7-13(16)12-17/h4-11,17H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLSMMYEIKOAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)[Si](C)(C)C2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301231817
Record name 2-[(3-Methoxyphenyl)dimethylsilyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301231817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1244855-82-0
Record name 2-[(3-Methoxyphenyl)dimethylsilyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1244855-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-Methoxyphenyl)dimethylsilyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301231817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {2-[(3-methoxyphenyl)dimethylsilyl]phenyl}methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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